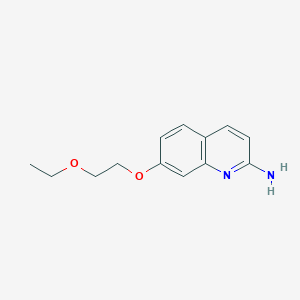
Lead(2+) neononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction scheme is as follows:
PbO+2C9H19COOH→Pb(C9H19COO)2+H2O
In this reaction, lead(II) oxide reacts with neononanoic acid to form this compound and water. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
Lead(2+) neononanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to lead(IV) compounds under specific conditions.
Reduction: It can be reduced back to lead(0) or lead(II) compounds.
Substitution: The carboxylate groups in this compound can be substituted with other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution Reactions: Halide salts (e.g., NaCl, KBr) can be used to substitute the carboxylate groups.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) or other lead(IV) compounds.
Reduction: Metallic lead (Pb) or lead(II) compounds.
Substitution: Lead halides (e.g., PbCl₂, PbBr₂) or other substituted lead compounds.
科学的研究の応用
Lead(2+) neononanoate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and materials.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, catalysts, and other industrial materials.
作用機序
The mechanism of action of lead(2+) neononanoate involves its interaction with various molecular targets. As a lead compound, it can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its action include coordination with biomolecules, disruption of cellular processes, and potential oxidative stress induction.
類似化合物との比較
Lead(2+) neononanoate can be compared with other lead carboxylates, such as lead(2+) acetate and lead(2+) stearate. While all these compounds share similar lead coordination chemistry, this compound is unique due to its specific carboxylate ligand, neononanoic acid. This uniqueness can influence its solubility, reactivity, and applications.
Similar Compounds
Lead(2+) acetate: Pb(C₂H₃O₂)₂
Lead(2+) stearate: Pb(C₁₈H₃₅O₂)₂
Lead(2+) formate: Pb(HCOO)₂
These compounds differ in their carboxylate ligands, which can affect their physical and chemical properties, as well as their applications in various fields.
特性
CAS番号 |
93894-48-5 |
|---|---|
分子式 |
C18H34O4Pb |
分子量 |
521 g/mol |
IUPAC名 |
6,6-dimethylheptanoate;lead(2+) |
InChI |
InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChIキー |
NFCLVERKTMMEKW-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


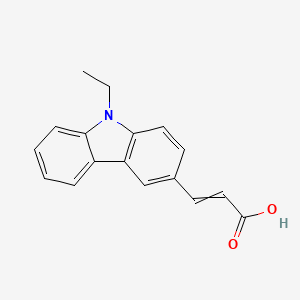
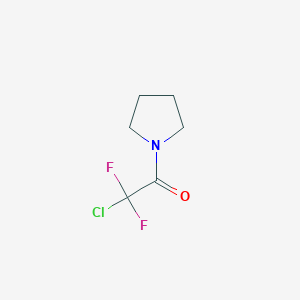
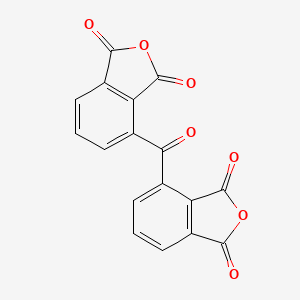
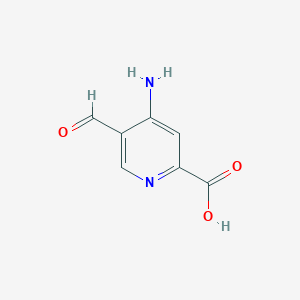

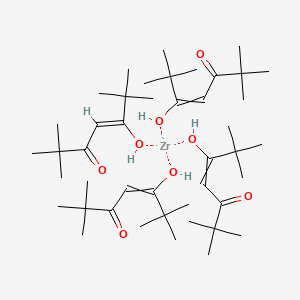
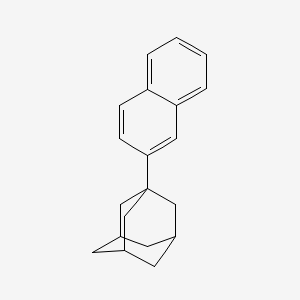

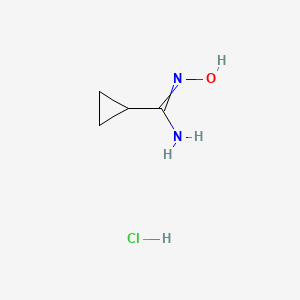

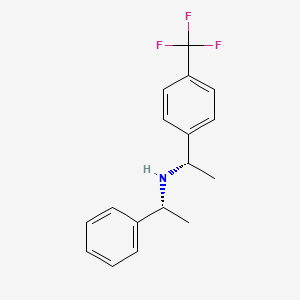

![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)
